Cas no 55483-24-4 (16,17-Dihydroxy-9(11)-kauren-18-saeure)

16,17-Dihydroxy-9(11)-kauren-18-saeure 化学的及び物理的性質
名前と識別子
-
- 16,17-Dihydroxy-9(11)-kauren-18-saeure
- 16.17-Dihydroxy-9(11)-kaurensaeure-(18)
- 16α,17-Dihydroxy-ent-9(11)-kauren-19-oic acid
- ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid
- 55483-24-4
- (1S,4S,5R,9R,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
- (4alpha)-16,17-Dihydroxykaur-9(11)-en-18-oic acid
- FS-8279
- AKOS040761663
- Kaur-9(11)-en-18-oic acid, 16,17-dihydroxy-, (4alpha)-
- DTXSID901254766
- (ent-16betaOH)-16,17-Dihydroxy-9(11)-kauren-19-oic acid
- 14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
- CHEBI:191672
- (4I+/-)-16,17-Dihydroxykaur-9(11)-en-18-oic acid
- (1S,4S,5R,9R,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadec-10-ene-5-carboxylic acid
- ent-16
- CS-0148994
- ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid
- A,17-Dihydroxy-9(11)-kauren-19-oic acid
-
- インチ: InChI=1S/C20H30O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h5,13-14,21,24H,3-4,6-12H2,1-2H3,(H,22,23)
- InChIKey: QSJIZGQGHYROGD-UHFFFAOYSA-N
- ほほえんだ: CC12CCCC(C1CCC34C2=CCC(C3)C(C4)(CO)O)(C)C(=O)O
計算された属性
- せいみつぶんしりょう: 334.21440943g/mol
- どういたいしつりょう: 334.21440943g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 613
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 6
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 77.8Ų
16,17-Dihydroxy-9(11)-kauren-18-saeure 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95172-10mg |
ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid |
55483-24-4 | >=98% | 10mg |
$318 | 2023-09-19 | |
TargetMol Chemicals | TN3939-10mg |
ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid |
55483-24-4 | 10mg |
¥ 4180 | 2024-07-19 | ||
TargetMol Chemicals | TN3939-1 mL * 10 mM (in DMSO) |
ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid |
55483-24-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2890 | 2023-09-15 | |
TargetMol Chemicals | TN3939-10mg |
ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid |
55483-24-4 | 10mg |
¥ 4180 | 2024-07-24 | ||
TargetMol Chemicals | TN3939-10 mg |
ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid |
55483-24-4 | 98% | 10mg |
¥ 4,180 | 2023-07-10 | |
ChemFaces | CFN95172-10mg |
ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid |
55483-24-4 | >=98% | 10mg |
$318 | 2021-07-22 | |
TargetMol Chemicals | TN3939-1 ml * 10 mm |
ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid |
55483-24-4 | 1 ml * 10 mm |
¥ 2890 | 2024-07-19 | ||
TargetMol Chemicals | TN3939-1 ml * 10 mm |
ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid |
55483-24-4 | 1 ml * 10 mm |
¥ 2890 | 2024-07-24 |
16,17-Dihydroxy-9(11)-kauren-18-saeure 関連文献
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
16,17-Dihydroxy-9(11)-kauren-18-saeureに関する追加情報
16,17-Dihydroxy-9(11)-kauren-18-saeure (CAS 55483-24-4): A Comprehensive Scientific Profile
16,17-Dihydroxy-9(11)-kauren-18-saeure, registered under CAS number 55483-24-4, represents a fascinating diterpenoid compound that has garnered significant attention in phytochemical research. This kaurene-type diterpenoid features a unique tetracyclic skeleton with hydroxyl groups at positions 16 and 17, making it particularly interesting for studying plant secondary metabolites and their biological activities.
The molecular structure of 16,17-dihydroxykaurenoic acid consists of four fused rings characteristic of kaurene derivatives, with the carboxylic acid group at C-18 and hydroxyl groups at C-16 and C-17. This specific arrangement of functional groups contributes to its moderate polarity and influences its solubility profile, being somewhat soluble in polar organic solvents like methanol and ethanol while having limited solubility in water.
In recent years, research on kaurene diterpenoids like 55483-24-4 has surged due to growing interest in natural product chemistry and plant-derived bioactive compounds. Scientists frequently search for information about "plant diterpenoids with biological activity" or "kaurene derivatives in medicinal plants," reflecting the compound's relevance in current phytochemical investigations.
The biosynthesis of 16,17-Dihydroxy-9(11)-kauren-18-saeure occurs through the methylerythritol phosphate (MEP) pathway in plants, where geranylgeranyl pyrophosphate undergoes cyclization to form the kaurene skeleton. The subsequent oxidation steps introduce the characteristic hydroxyl groups, making this compound an important intermediate in the study of plant metabolic pathways.
Analytical characterization of CAS 55483-24-4 typically involves techniques such as HPLC, mass spectrometry, and NMR spectroscopy. The compound shows characteristic signals in 13C NMR around δ 180-185 ppm for the carboxylic carbon and δ 70-80 ppm for the hydroxylated carbons, which serve as important diagnostic features for identification in complex plant extracts.
From a pharmacological perspective, researchers have investigated 16,17-dihydroxykaurenoic acid for various potential biological activities, though it's important to note these are preliminary findings requiring further validation. Current studies focus on understanding its interactions with biological systems at the molecular level, particularly its potential as a lead compound for drug discovery.
The stability profile of 55483-24-4 shows that it remains relatively stable under standard laboratory conditions when protected from light and moisture. However, like many oxygenated diterpenoids, it may undergo gradual degradation when exposed to strong acids, bases, or oxidizing agents over extended periods.
In plant systems, 16,17-Dihydroxy-9(11)-kauren-18-saeure appears to function as a secondary metabolite with possible ecological roles. Researchers studying "plant defense mechanisms" or "ecological chemistry of diterpenoids" often encounter this compound in their investigations of plant-insect interactions and environmental adaptations.
From a commercial perspective, CAS 55483-24-4 serves primarily as a research chemical available through specialty chemical suppliers. The compound finds application in analytical chemistry as a reference standard and in phytochemical research as a marker compound for certain plant species. Current market trends show growing demand for well-characterized plant secondary metabolites like this one.
Recent advances in synthetic biology have opened new possibilities for the production of kaurene diterpenoids through engineered microbial systems. This development addresses common search queries about "sustainable production of plant compounds" and "biotechnological approaches to natural products," positioning 16,17-dihydroxykaurenoic acid as an interesting case study in this emerging field.
Quality control protocols for 55483-24-4 typically specify purity levels ≥95% by HPLC, with characterization by spectroscopic methods. Researchers looking for "authentic standards for phytochemical analysis" or "reference compounds for HPLC calibration" frequently require such well-characterized materials for their studies.
Environmental considerations regarding 16,17-Dihydroxy-9(11)-kauren-18-saeure suggest it has low ecotoxicity based on its natural occurrence and biodegradability profile. However, as with all research chemicals, proper laboratory handling procedures should be followed to prevent environmental release.
The scientific literature contains numerous studies referencing CAS 55483-24-4, particularly in journals focusing on natural product chemistry, phytochemistry, and plant biochemistry. Common literature search terms associated with this compound include "diterpenoid structural elucidation" and "plant secondary metabolite identification."
Future research directions for 16,17-dihydroxykaurenoic acid may explore its potential applications in various fields, always within approved research frameworks. The compound's unique structural features continue to make it a subject of interest for scientists studying structure-activity relationships in natural products.
For researchers working with 55483-24-4, proper storage conditions (typically -20°C under inert atmosphere) help maintain compound integrity over time. These practical considerations often appear in search queries like "stability of oxygenated diterpenoids" or "long-term storage of plant metabolites."
In conclusion, 16,17-Dihydroxy-9(11)-kauren-18-saeure (CAS 55483-24-4) represents an important compound in the study of plant diterpenoids, offering insights into plant chemistry and potential applications in scientific research. Its well-characterized structure and established analytical methods make it a valuable reference point in phytochemical investigations.
55483-24-4 (16,17-Dihydroxy-9(11)-kauren-18-saeure) 関連製品
- 352521-48-3(Ethyl 5-chloroquinoline-3-carboxylate)
- 1261928-73-7(6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid)
- 1993-63-1(5-Fluoro-2-methoxypyrimidin-4-amine)
- 98625-26-4((S)-(-)-Bay-K-8644)
- 3651-13-6(1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester)
- 256651-55-5((2,6-dibromophenyl)methanesulfonyl chloride)
- 927050-41-7(1-3-(4-chlorophenyl)-5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one)
- 20925-31-9(Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)
- 1251547-33-7(N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide)
- 877783-07-8(methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate)




